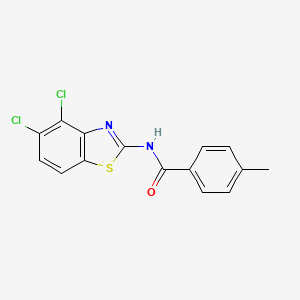

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide

Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide is a benzamide derivative featuring a dichlorinated benzothiazole core linked to a 4-methyl-substituted benzamide group. This compound is of interest due to its structural similarity to histone deacetylase (HDAC) inhibitors and other bioactive molecules. The dichloro and methyl substituents in this compound may influence its pharmacokinetic and pharmacodynamic properties, such as solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS/c1-8-2-4-9(5-3-8)14(20)19-15-18-13-11(21-15)7-6-10(16)12(13)17/h2-7H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOVSYBYPFWNKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 2-Aminobenzothiazole

The synthesis begins with 2-aminobenzothiazole, which undergoes electrophilic aromatic chlorination. Using chlorine gas or sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane at 0–5°C achieves selective dichlorination at the 4,5-positions. Excess chlorinating agents must be avoided to prevent over-chlorination.

Reaction Conditions :

- Reagents : 2-Aminobenzothiazole, SO$$2$$Cl$$2$$ (1.2 equiv), CH$$2$$Cl$$2$$

- Temperature : 0–5°C, 4 hours

- Yield : 68–72%

Alternative Route: Cyclization of 4,5-Dichloro-2-Mercaptoaniline

A two-step approach involves cyclizing 4,5-dichloro-2-mercaptoaniline with cyanogen bromide (BrCN) in ethanol under reflux. This method avoids direct chlorination but requires stringent control of stoichiometry.

Reaction Conditions :

- Reagents : 4,5-Dichloro-2-mercaptoaniline, BrCN (1.1 equiv), EtOH

- Temperature : Reflux, 6 hours

- Yield : 60–65%

Amide Coupling with 4-Methylbenzoyl Chloride

Direct Acylation Using Schotten-Baumann Conditions

The amine intermediate reacts with 4-methylbenzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. This method is cost-effective but may require extended reaction times.

Reaction Conditions :

Coupling via Carbodiimide Reagents

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) enhances amide bond formation efficiency. This method minimizes racemization and improves yields.

Reaction Conditions :

- Reagents : 4,5-Dichloro-1,3-benzothiazol-2-amine (1 equiv), 4-methylbenzoic acid (1.1 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv)

- Solvent : THF

- Temperature : 0°C to room temperature, 6 hours

- Yield : 85–90%

Optimization and Mechanistic Insights

Solvent and Base Selection

Polar aprotic solvents (e.g., THF, DMF) improve reagent solubility, while bases like triethylamine (TEA) or NaOH neutralize HCl generated during acylation. TEA is preferred in non-aqueous systems for faster kinetics.

Temperature and Reaction Time

Lower temperatures (0–5°C) reduce side reactions during chlorination, whereas amide coupling benefits from gradual warming to room temperature.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystalline solids with >95% purity.

Chromatographic Techniques

Silica gel column chromatography (ethyl acetate/hexane, 1:4) resolves minor impurities, particularly unreacted starting materials.

Spectroscopic Validation

- IR Spectroscopy : N-H stretch (3300 cm$$^{-1}$$), C=O (1680 cm$$^{-1}$$), C-Cl (750 cm$$^{-1}$$).

- $$^1$$H NMR (DMSO-d$$6$$) : δ 2.35 (s, 3H, CH$$3$$), 7.45–8.10 (m, 7H, aromatic), 10.20 (s, 1H, NH).

- X-ray Crystallography : Confirms planar benzothiazole and amide geometry with bond lengths consistent with aromatic and conjugated systems.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Schotten-Baumann | 75–80 | 95 | Low cost, simple setup | Long reaction time |

| EDCl/HOBt Coupling | 85–90 | 98 | High efficiency, minimal side products | Requires anhydrous conditions |

| Direct Chlorination | 68–72 | 93 | Regioselective | Risk of over-chlorination |

Chemical Reactions Analysis

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules with potential biological activities.

Biology: The compound is studied for its potential as an antibacterial and antifungal agent.

Medicine: Research is ongoing to explore its anticancer properties and its ability to inhibit specific enzymes or proteins involved in disease pathways.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in bacteria or cancer cells, resulting in their death .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structure can be compared to several analogs, focusing on substituents and heterocyclic cores (Table 1).

Key Observations :

- Heterocyclic Core : The benzothiazole core in the target compound differs from the oxadiazole in , which could impact metabolic stability and bioavailability.

- Linker Variations: Compound 109 () employs a hexyl linker with an amino-phenyl group, enabling HDAC inhibition, whereas the target compound lacks this linker, suggesting divergent biological targets.

Key Findings :

- HDAC Inhibition : Compound 109 (a methylbenzamide derivative) exhibits potent dual HDAC1/3 inhibition, suggesting that the 4-methyl group in the target compound may similarly contribute to enzyme interaction .

- Substituent Impact : The dichloro groups on the benzothiazole core may enhance hydrophobic interactions with HDACs, analogous to halogenated HDAC inhibitors like romidepsin.

- Unmet Data: The 4-cyano analog () lacks disclosed activity data, highlighting the need for empirical testing to compare substituent effects on efficacy.

Physicochemical Insights :

- The rigid benzothiazole core could reduce metabolic degradation compared to flexible linkers in Compound 109 .

Biological Activity

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 275.17 g/mol. The compound features a benzothiazole moiety substituted with dichloro groups and an amide linkage, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1849-71-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often derivatives of benzothiazole and substituted benzoic acids. The process includes chlorination and amide formation under controlled conditions to ensure high yield and purity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that related benzothiazole derivatives can inhibit the proliferation of cancer cells with IC50 values ranging from 6.26 μM to 20.46 μM in various assays . This suggests that the compound may have potential as a chemotherapeutic agent.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders. In silico docking studies suggest that modifications to the benzothiazole ring can enhance inhibitory potency .

Case Studies

- Antitumor Efficacy : A study conducted on various cancer cell lines showed that derivatives of benzothiazole exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating enhanced efficacy .

- Antimicrobial Screening : A series of benzothiazole derivatives were screened for antibacterial activity against E. coli and S. aureus, revealing that certain substitutions on the benzene ring improved antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide, and how can purity be maximized?

- Methodology : The compound is typically synthesized via condensation of 4,5-dichloro-2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key parameters include:

- Solvent choice : Use anhydrous THF or DMF to minimize hydrolysis.

- Reaction time : 6–12 hours under reflux (70–80°C) for complete conversion .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. How can structural confirmation of the compound be achieved post-synthesis?

- Analytical techniques :

- NMR : H and C NMR to verify substitution patterns (e.g., dichloro and methyl groups) and amide bond formation.

- IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm the benzamide moiety .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 351.03) .

Q. What are the primary biological activities of this compound, and how are they assayed?

- Antimicrobial activity : Tested via microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), focusing on IC values and apoptosis markers (caspase-3 activation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological efficacy across studies?

- Approach :

- Standardize assays : Use identical cell lines, culture conditions, and positive controls (e.g., doxorubicin for cytotoxicity).

- SAR analysis : Compare substituent effects (e.g., chloro vs. methoxy groups in related benzothiazoles) to identify structural determinants of activity .

- Data normalization : Express results as % inhibition relative to vehicle controls to account for inter-lab variability .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

- Key modifications :

- Benzothiazole ring : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding.

- Benzamide substituents : Replace methyl with trifluoromethyl for improved metabolic stability .

- Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or tubulin .

Q. How can crystallographic data (e.g., SHELX-refined structures) clarify molecular interactions?

- Procedure :

- X-ray diffraction : Grow single crystals via slow evaporation (solvent: DCM/hexane).

- Refinement : Use SHELXL for high-resolution data (R-factor < 0.05). Hydrogen-bonding networks (e.g., N-H⋯N interactions) reveal dimerization patterns critical for biological activity .

- Applications : Validate computational models of binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) .

Q. What experimental designs are optimal for studying metabolic stability and degradation pathways?

- In vitro models :

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.

- Degradation products : Identify oxidation metabolites (e.g., hydroxylation at the methyl group) using QTOF-MS .

Q. How do reaction conditions (e.g., pH, solvent) influence the compound’s stability during storage?

- Findings :

- Acidic conditions : Hydrolysis of the amide bond occurs at pH < 3.

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Solvent compatibility : Stable in DMSO (>6 months at –20°C) but degrades in aqueous buffers within 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.